1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiazole ring, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrazole and thiazole intermediates, followed by their coupling and subsequent functionalization to introduce the trifluoromethylphenyl group.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Preparation of Thiazole Intermediate: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The pyrazole and thiazole intermediates are coupled using a suitable linker, such as an ethyl group, through nucleophilic substitution or other coupling reactions.
Introduction of Trifluoromethylphenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biomolecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-pyrazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea: Lacks the thiazole ring, which may affect its biological activity and chemical properties.
1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-phenylurea: Lacks the trifluoromethyl group, which may influence its reactivity and interactions with molecular targets.
Uniqueness
1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is unique due to the presence of both the thiazole and trifluoromethylphenyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5OS/c17-16(18,19)12-4-1-2-5-13(12)23-14(25)20-8-6-11-10-26-15(22-11)24-9-3-7-21-24/h1-5,7,9-10H,6,8H2,(H2,20,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTXFBNMLIMNGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCCC2=CSC(=N2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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